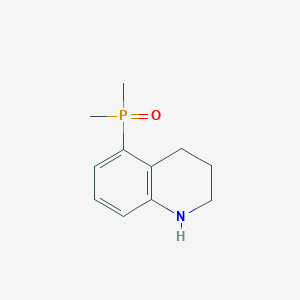

![molecular formula C10H13BrO B2759579 7-Bromo-1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one CAS No. 384348-84-9](/img/structure/B2759579.png)

7-Bromo-1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

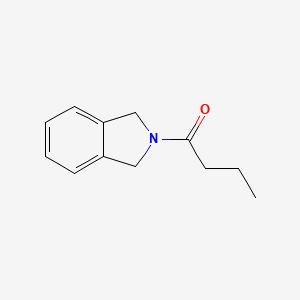

“7-Bromo-1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one” is a chemical compound . Its molecular formula is C10H13BrO .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C12H19Br/c1-10-3-9-4-11 (2,6-10)8-12 (13,5-9)7-10/h9H,3-8H2,1-2H3 .Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions of halomethylenecyclopropanes, including derivatives similar to 7-Bromo-1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one, have been studied for their potential to undergo dimerizations and cross-cycloaddition reactions. These reactions produce a variety of complex cyclic structures that are valuable in synthetic organic chemistry for the construction of novel molecular frameworks. For instance, bromo-, chloro-, and ethoxymethylenecyclopropane undergo dimerizations to yield dispiro[2.0.2.2]octanes in high yields, illustrating the compound's role in facilitating the synthesis of spirocyclic and polycyclic compounds (Bottini & Cabral, 1978).

Synthesis and Stereochemistry

Research into the synthesis, stereochemistry, and isomeric transformations of compounds closely related to 7-Bromo-1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one highlights the chemical's utility in exploring stereochemical outcomes of chemical reactions. This research contributes to a deeper understanding of the kinetic and mechanistic aspects of chemical transformations, particularly those involving cyclopropyl and cyclobutyl systems, which are crucial for designing and synthesizing molecules with desired properties (Matveyeva et al., 1975).

Structural Investigations

Structural investigations of derivatives of 7-Bromo-1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one through X-ray analysis and photoelectron spectroscopy have provided insights into the electronic and molecular architecture of these compounds. Such studies are instrumental in understanding the electronic interactions and conformational preferences that govern the reactivity and properties of cyclic and polycyclic compounds. This knowledge is fundamental to the development of new materials and pharmaceuticals (Gleiter et al., 1986).

Chemical Reactivity and Molecular Structure

Investigations into the chemical reactivity and molecular structure of closely related compounds have led to the discovery of novel reaction pathways and intermediates. For example, the study of cycloaddition reactions and the generation of unique intermediates such as five-membered ring allenes showcases the compound's utility in unveiling new facets of chemical reactivity and mechanism. These findings are pivotal for the advancement of synthetic methodology and the creation of new synthetic routes for complex organic molecules (Algi, Ozen, & Balci, 2002).

properties

IUPAC Name |

7-bromo-1,5-dimethyltricyclo[3.3.0.02,7]octan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-4-3-6-9(8,2)5-10(6,11)7(8)12/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUHKKJTABCVFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C1(CC3(C2=O)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,5-dimethyltricyclo[3.3.0.0~2,7~]octan-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2759499.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2759502.png)

![2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan](/img/structure/B2759507.png)

![4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2759509.png)

![2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2759513.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2759516.png)